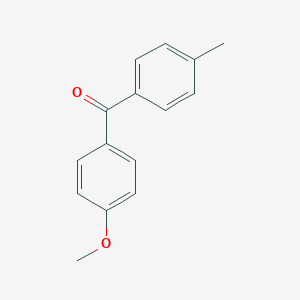

4-Methoxy-4'-methylbenzophenone

概要

説明

4-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene rings. This compound is commonly used in various industrial applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methoxy-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 4-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

化学反応の分析

Types of Reactions: 4-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group can be reduced to form a secondary alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: 4-Methoxy-4’-methylbenzoic acid.

Reduction: 4-Methoxy-4’-methylbenzyl alcohol.

Substitution: 4-Nitro-4’-methylbenzophenone, 4-Bromo-4’-methylbenzophenone.

科学的研究の応用

Chemical Properties and Mechanism of Action

4-MMBP is structurally similar to other benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. The compound's molecular structure allows it to act as a UV filter , effectively dissipating harmful UV rays and preventing damage to biological tissues and materials. The primary mechanisms through which it operates include:

- Absorption of UV Radiation : 4-MMBP absorbs UV light, reducing the risk of skin damage and photodegradation of materials.

- Photoinitiation : It acts as a photoinitiator in polymerization processes, generating free radicals upon UV exposure that initiate the curing of resins and coatings.

Chemistry

4-MMBP is utilized extensively in polymer chemistry as a photoinitiator for UV-curable coatings, inks, and adhesives. Its ability to initiate polymerization reactions upon UV exposure makes it invaluable in producing durable materials.

| Application | Details |

|---|---|

| Photoinitiator | Initiates polymerization in UV-curable systems. |

| Chemical Intermediate | Serves as a precursor in synthesizing other organic compounds. |

Biology

In biological research, 4-MMBP has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to generate reactive oxygen species that can selectively destroy cancer cells.

- Case Study : A study examined the efficacy of 4-MMBP in inducing apoptosis in cancer cell lines when activated by specific wavelengths of light. Results indicated significant cell death compared to controls, highlighting its potential therapeutic applications .

Medicine

The compound is being explored for its role in synthesizing pharmaceutical intermediates, particularly those targeting glycation-related diseases such as diabetes.

- Antiglycation Activity : Research on derivatives of 4-MMBP showed promising antiglycation effects with IC50 values indicating potential for drug development aimed at inhibiting protein glycation .

Industrial Applications

In industrial contexts, 4-MMBP finds utility in various formulations:

- UV Absorber : Commonly used in cosmetics and personal care products to protect against UV radiation.

- Photostabilizer : Enhances the stability of plastics and coatings against UV-induced degradation.

- Electronics : Employed in the production of photoresists for microfabrication processes.

| Industrial Use | Description |

|---|---|

| Cosmetics | Acts as a UV filter in sunscreens and skincare products. |

| Plastics | Prevents degradation and maintains mechanical properties under sunlight. |

| Electronics | Used in photoresists for PCB manufacturing and lithography processes. |

Environmental Considerations

The effectiveness of 4-MMBP as a UV filter can be influenced by environmental factors such as sunlight intensity and temperature. Studies suggest that its stability and performance may vary under different conditions, necessitating careful formulation considerations .

作用機序

The mechanism of action of 4-Methoxy-4’-methylbenzophenone involves its ability to absorb UV light and generate reactive species. Upon UV irradiation, the compound undergoes a photochemical reaction, leading to the formation of free radicals. These radicals initiate the polymerization process in photoinitiated polymerization reactions. The methoxy and methyl groups enhance the compound’s stability and reactivity, making it an effective photoinitiator .

類似化合物との比較

4-Methoxybenzophenone: Lacks the methyl group, making it less reactive in certain photochemical applications.

4-Methylbenzophenone: Lacks the methoxy group, resulting in different photophysical properties.

Benzophenone: The parent compound, which lacks both the methoxy and methyl groups, making it less effective as a photoinitiator.

Uniqueness: 4-Methoxy-4’-methylbenzophenone is unique due to the presence of both methoxy and methyl groups, which enhance its photochemical reactivity and stability. This makes it particularly valuable in applications requiring efficient UV absorption and radical generation .

生物活性

4-Methoxy-4'-methylbenzophenone (CAS No. 23886-71-7) is an organic compound belonging to the benzophenone family, characterized by its unique structure that includes a methoxy group and a methyl group attached to the aromatic rings. This compound has garnered attention for its potential biological activities, including antimicrobial properties, photostability, and its role in various applications ranging from cosmetics to pharmaceuticals.

- Molecular Formula : C₁₅H₁₄O₂

- Molecular Weight : 226.27 g/mol

- Melting Point : 88-89 °C

- Chemical Structure : The compound features a benzophenone structure, which consists of two aromatic rings linked by a carbonyl group.

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy properties:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial effects against various strains of bacteria and fungi. It has been investigated for its potential use as an antimicrobial agent in cosmetic formulations and other applications.

- Photostability : As a UV filter, this compound demonstrates significant stability under UV light exposure, making it suitable for use in sunscreens and other products designed to protect the skin from harmful UV radiation .

- Irritant Properties : While it has beneficial applications, the compound can also act as an irritant, necessitating careful formulation in consumer products to mitigate adverse reactions .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The photochemical properties of the benzophenone core allow it to generate reactive oxygen species (ROS) upon UV exposure, potentially modulating various cellular processes.

Antimicrobial Studies

A series of studies have been conducted to evaluate the antimicrobial efficacy of this compound:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

These findings suggest that this compound could be a valuable ingredient in formulations targeting microbial contamination.

Photostability Research

Research on the photostability of this compound indicates that it maintains its protective properties even after prolonged UV exposure:

| Study Condition | Findings | Reference |

|---|---|---|

| UV Exposure (750 W/m² for 1 hour) | Minimal degradation observed | |

| Long-term exposure (72 hours) | High stability maintained |

These results highlight the compound's suitability for use in sun protection products.

Case Study 1: Application in Sunscreens

A formulation study assessed the incorporation of this compound in sunscreen products. The results demonstrated effective UV absorption capabilities while maintaining skin compatibility, underscoring its potential as a safe and effective sunscreen agent.

Case Study 2: Antimicrobial Formulation

In a comparative study, this compound was evaluated against conventional antimicrobial agents in cosmetic formulations. The results indicated comparable or superior efficacy against specific pathogens, suggesting its viability as a natural preservative alternative.

特性

IUPAC Name |

(4-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMWJDNMIIEDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178586 | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23886-71-7 | |

| Record name | 4-Methoxy-4′-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23886-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023886717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23886-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 4-methoxy-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methoxyphenyl)(4-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How prevalent is BP-10 in commercially available sunscreen products in the United States?

A1: Research indicates that BP-10 is found in a significant portion of sunscreen products marketed in the United States. A 2021 study [] examining 50 sunscreen products from 44 brands found BP-10 present in at least 70% of the samples analyzed. While not as prevalent as some other benzophenones like BP-3 (oxybenzone), BP-10 is still a common ingredient in these products.

Q2: What are the potential human exposure concerns associated with BP-10 in sunscreen products?

A2: The widespread use of BP-10 in sunscreens raises concerns about human exposure and potential health effects. The study mentioned above [] found that while the concentrations of BP-10 in sunscreen products were generally lower than other benzophenones, exposure through dermal absorption from sunscreen use is still a valid concern. Further research is needed to fully assess the potential health impacts of BP-10 exposure.

Q3: Are there reliable methods for measuring BP-10 levels in human samples?

A3: Yes, analytical techniques have been developed to accurately measure BP-10 levels in human samples. One such method utilizes stir bar sorptive extraction (SBSE) and thermal desorption (TD) coupled with gas chromatography–mass spectrometry (GC-MS) []. This method exhibits high sensitivity and can quantify BP-10 in urine samples, providing a valuable tool for studying human exposure to this compound.

Q4: Are there any known structural analogues of BP-10 that have been investigated for potential antioxidant properties?

A4: Yes, researchers have synthesized and characterized dioxomolybdenum(VI) complexes using a structural analog of BP-10, specifically 2-hydroxy-4-methoxy-4′-methylbenzophenone []. This study explored the antioxidant capabilities of these complexes and found promising results, indicating potential applications in various fields. Further research is needed to fully understand the potential benefits and limitations of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。